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molecular formula C7H10O B1329487 1-Methoxycyclohexa-1,4-diene CAS No. 2886-59-1

1-Methoxycyclohexa-1,4-diene

Cat. No. B1329487
M. Wt: 110.15 g/mol
InChI Key: RGXIXVNKYUAKHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05675038

Procedure details

Reduction of anisole. Lithium, in small pieces, (8.75 g, 1.25 gram-atoms) was added to a solution of anisole (54 g, 0.5 mol) in n-propylamine (400 mL), ethylenediamine (105 g (1.75 mol) and t-butanol (111 g, 1.5 mol) cooled to -18°. The temperature increased to 12° and then decreased to -5°. After 2 hr all of the lithium had reacted and the reaction mixture was diluted with 800 mL of water added slowly. The mixture was extracted with ether (3×250 mL). The ether extracts were washed with water (3×200 mL) and brine (1×100 mL) and evaporated. The residue was distilled to give 27.5 g (50% of 1-methoxy-1,4-cyclohexadiene containing 10% of 1-methoxy-1,3-cyclohexadiene by glpc and nmr.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
54 g
Type
reactant
Reaction Step Two
Quantity
111 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
800 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([O:7][CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Li].C(O)(C)(C)C>C(N)CC.C(N)CN.O>[CH3:8][O:7][C:1]1[CH2:6][CH:5]=[CH:4][CH2:3][CH:2]=1.[CH3:8][O:7][C:1]1[CH2:6][CH2:5][CH:4]=[CH:3][CH:2]=1 |^1:8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]
Name
Quantity
54 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Name
Quantity
111 g
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
400 mL
Type
solvent
Smiles
C(CC)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CN)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]
Step Four
Name
Quantity
800 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to -18°
TEMPERATURE
Type
TEMPERATURE
Details
The temperature increased to 12°
CUSTOM
Type
CUSTOM
Details
decreased to -5°
ADDITION
Type
ADDITION
Details
added slowly
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ether (3×250 mL)
WASH
Type
WASH
Details
The ether extracts were washed with water (3×200 mL) and brine (1×100 mL)
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled

Outcomes

Product
Name
Type
product
Smiles
COC1=CCC=CC1
Name
Type
product
Smiles
COC1=CC=CCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05675038

Procedure details

Reduction of anisole. Lithium, in small pieces, (8.75 g, 1.25 gram-atoms) was added to a solution of anisole (54 g, 0.5 mol) in n-propylamine (400 mL), ethylenediamine (105 g (1.75 mol) and t-butanol (111 g, 1.5 mol) cooled to -18°. The temperature increased to 12° and then decreased to -5°. After 2 hr all of the lithium had reacted and the reaction mixture was diluted with 800 mL of water added slowly. The mixture was extracted with ether (3×250 mL). The ether extracts were washed with water (3×200 mL) and brine (1×100 mL) and evaporated. The residue was distilled to give 27.5 g (50% of 1-methoxy-1,4-cyclohexadiene containing 10% of 1-methoxy-1,3-cyclohexadiene by glpc and nmr.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
54 g
Type
reactant
Reaction Step Two
Quantity
111 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
800 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([O:7][CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Li].C(O)(C)(C)C>C(N)CC.C(N)CN.O>[CH3:8][O:7][C:1]1[CH2:6][CH:5]=[CH:4][CH2:3][CH:2]=1.[CH3:8][O:7][C:1]1[CH2:6][CH2:5][CH:4]=[CH:3][CH:2]=1 |^1:8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]
Name
Quantity
54 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Name
Quantity
111 g
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
400 mL
Type
solvent
Smiles
C(CC)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CN)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]
Step Four
Name
Quantity
800 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to -18°
TEMPERATURE
Type
TEMPERATURE
Details
The temperature increased to 12°
CUSTOM
Type
CUSTOM
Details
decreased to -5°
ADDITION
Type
ADDITION
Details
added slowly
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ether (3×250 mL)
WASH
Type
WASH
Details
The ether extracts were washed with water (3×200 mL) and brine (1×100 mL)
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled

Outcomes

Product
Name
Type
product
Smiles
COC1=CCC=CC1
Name
Type
product
Smiles
COC1=CC=CCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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